Cyclodeca-1,3-diene
Description
Significance of the Conjugated Diene System in a Ten-Membered Ring
The presence of a conjugated diene system—where two double bonds are separated by a single bond—imparts specific reactivity to cyclodeca-1,3-diene. pearson.comuci.edu Conjugated dienes are generally more stable than their isolated counterparts due to the delocalization of π-electrons across the four-carbon system. numberanalytics.com However, they are also highly reactive in certain types of reactions, particularly cycloadditions. reddit.com
The most notable reaction of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orglibretexts.org In this reaction, the conjugated diene reacts with a "dienophile" (an alkene or alkyne). libretexts.org The reaction is concerted, meaning all bonds are broken and formed in a single step, and it is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. scribd.commasterorganicchemistry.comwikipedia.org The flexibility of the ten-membered ring in this compound allows the diene unit to adopt the necessary s-cis conformation for the Diels-Alder reaction to occur. uci.edu
Furthermore, recent research has highlighted the potential of medium-sized cyclic conjugated dienes, using this compound as a prototype, in the development of molecular photoswitches. rsc.orgresearchgate.net These molecules can undergo photoinduced electrocyclic reactions, where light is used to form or break a single bond, leading to different isomers with distinct properties. rsc.orgresearchgate.net This behavior opens up possibilities for applications in photopharmacology, where light could be used to control biological activity. rsc.org
| Reaction Type | Description | Relevance to this compound |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org | The conjugated system allows it to act as the diene component. uci.edu |
| Electrocyclization | A pericyclic reaction involving the formation of a sigma bond across the ends of a conjugated system. masterorganicchemistry.com | Can undergo 4π-photocyclization, making it a candidate for photoswitching applications. rsc.orgresearchgate.net |
Historical Perspectives in Cyclic Diene Research Pertaining to Cyclodecadienes
Systematic research into medium-sized rings began in earnest once the synthetic challenges to accessing them were overcome. archive.org Early work in organonickel chemistry by researchers like Reppe and Ziegler led to catalytic syntheses of various cyclodienes from butadiene, including cyclodeca-1,5-diene (B80182). researchgate.net
The study of the conformations of cyclodecadienes has been a long-standing area of interest. For example, the conformational analysis of cis,cis-1,6-cyclodecadiene was a subject of investigation in the 1970s. acs.org Similarly, the structure of melampodin, a natural product containing a cyclodeca-1,5-diene ring, was determined using neutron diffraction in 1973, providing insights into the conformation of this ring system.
The synthesis of cyclodecadienes and other medium-ring compounds has often involved innovative strategies. Ring-expansion reactions, such as the Grob-type fragmentation, have been employed to efficiently generate the ten-membered ring of a cyclodecadiene from a more easily accessible bicyclic precursor. pnas.org The synthesis of cyclodecanone, a related ten-membered ring, has been achieved through various methods, including the ring enlargement of smaller cycloalkanones and the oxidation of cyclodecadiene precursors. orgsyn.org This historical development in the synthesis and analysis of related ten-membered rings has paved the way for the current investigation into the specific properties and potential applications of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
27213-35-0 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
cyclodeca-1,3-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-4H,5-10H2 |
InChI Key |
MZJCFRKLOXHQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CC=CCC1 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Cyclodeca 1,3 Diene
Cycloaddition Reactions
Cycloaddition reactions, which form cyclic products by bringing together two unsaturated molecules, are a cornerstone of diene chemistry. kharagpurcollege.ac.in For cyclodeca-1,3-diene, these reactions provide pathways to complex bicyclic and polycyclic structures.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely utilized transformation for conjugated dienes, forming a six-membered ring by reacting with a π-bonded component known as a dienophile. nih.govlibretexts.org The reaction is a concerted pericyclic process, meaning it occurs in a single step through a cyclic transition state. kharagpurcollege.ac.in While specific examples involving the parent this compound are not extensively documented in common literature, its reactivity in such transformations can be understood through well-established chemical principles. The reaction's rate and selectivity are significantly influenced by the electronic nature of both the diene and the dienophile, as well as steric and conformational factors. nih.govrsc.org
Regioselectivity and Stereoselectivity Studies
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the reaction can yield different constitutional isomers, a phenomenon known as regioselectivity. libretexts.org Diels-Alder reactions are highly regioselective, generally favoring "ortho" and "para" products while disfavoring "meta" isomers. kharagpurcollege.ac.inlibretexts.org This selectivity is governed by the electronic properties of the substituents on the diene and dienophile, with the outcome predictable by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile, or vice-versa). nih.govnih.gov
The stereoselectivity of the Diels-Alder reaction is also a defining feature. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. uit.no Furthermore, when a cyclic diene reacts with a dienophile, the "endo" product is often favored over the "exo" product, a principle known as the Alder endo rule. kharagpurcollege.ac.in This preference is typically explained by secondary orbital interactions in the transition state. nih.gov These principles of regio- and stereoselectivity would be expected to govern the behavior of substituted this compound derivatives, such as the reported this compound 3-(2H)-furanon-yl, in any potential Diels-Alder reactions. uit.no
Reactivity of Conformationally Restricted Dienes
A critical requirement for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. nih.govrsc.orgresearchgate.net This conformation allows the ends of the diene system (C1 and C4) to effectively overlap with the dienophile's π-system in the concerted transition state.
For acyclic dienes, there is typically a rapid equilibrium between the more stable s-trans and the less stable s-cis conformers. researchgate.net However, in cyclic systems, the ring structure can lock the diene into a specific conformation. researchgate.net Small cyclic dienes like cyclopentadiene (B3395910) are locked in a reactive s-cis conformation and are thus highly reactive in Diels-Alder reactions. nih.gov In contrast, the flexibility and inherent strain of medium-sized rings like this compound lead to more complex conformational preferences. Achieving the planar geometry required for efficient s-cis conjugation can be energetically unfavorable, which may hinder its reactivity in Diels-Alder cycloadditions compared to smaller, more rigid cyclic dienes. kyoto-u.ac.jp
Higher-Order Cycloadditions (e.g., [6+4] routes)
Higher-order cycloadditions, such as the [6+4] cycloaddition, offer routes to larger ring systems and are mechanistically related to the Diels-Alder reaction. acs.org Theoretical and experimental studies have shown that [6+4] cycloadditions between a 6π component (a triene) and a 4π component (a diene) can be an effective method for constructing ten-membered rings. 182.160.97libretexts.org These reactions can lead to the formation of various cyclodecadiene derivatives. For example, computational studies have explored the formation of (1Z,3Z)-cyclodeca-1,3-dien-7-yne and (Z,Z,E)-cyclodeca-1,3,7-triene through such pathways. 182.160.97libretexts.org However, these examples describe the synthesis of the cyclodecadiene skeleton, not the use of a pre-existing this compound as a reactant in a higher-order cycloaddition.
[2+2] Cycloadditions
The [2+2] cycloaddition is a reaction that forms a four-membered cyclobutane (B1203170) ring from two alkene components. Photochemical [2+2] cycloadditions of 1,3-dienes represent a powerful, though historically underutilized, class of reactions. nih.gov Direct photoexcitation of a 1,3-diene typically requires high-energy ultraviolet light, which can be incompatible with many functional groups. nih.govnih.gov More recent methods utilize visible-light-absorbing transition metal complexes as photocatalysts, allowing the reaction to proceed under milder conditions. nih.govnih.gov These reactions can provide versatile vinylcyclobutane products. nih.gov This type of photoreaction represents a potential transformation for this compound, allowing for the formation of a fused cyclobutane ring.
Addition Reactions
Addition reactions involving the π-bonds are a fundamental aspect of the reactivity of this compound. As a conjugated system, it can undergo both 1,2- and 1,4-addition, where an electrophile adds across one double bond or across the ends of the conjugated system, respectively. thieme-connect.dethieme-connect.de These reactions typically proceed through a resonance-stabilized allylic carbocation intermediate, which allows for the formation of multiple products. libretexts.orgthieme-connect.de
A notable example of this reactivity is seen in the hydroboration-oxidation of (Z,Z)-cyclodeca-1,3-diene. Instead of the simple 1,2- or 1,4-addition products, the reaction proceeds primarily through a transannular cyclization pathway. This competing reaction involves the formation of a bond across the ring, which is a common feature in the chemistry of medium-sized rings due to the proximity of atoms on opposite sides of the ring. The reaction yields a mixture of bicyclic and monocyclic products, demonstrating the complex reactivity manifold of this system.
| Product | Structure | Yield (%) | Reaction Type |
|---|---|---|---|
| (E,Z)-Decal-2-ol | Bicyclic Alcohol | 42% | Transannular Cyclization / Addition |
| Cyclodecanone | Monocyclic Ketone | 6% | Addition / Rearrangement |
| Isomeric Cyclodecanediols | Monocyclic Diols | 27% | Addition |
Hydrogenation Studies and Stereoselective Reduction
The hydrogenation of this compound provides valuable insights into the stereochemical outcomes of reactions involving medium-sized rings. The flexible nature of the ten-membered ring allows for various conformations, which in turn influences the accessibility of the double bonds to a catalyst surface.
Stereoselective reduction of this compound isomers has been investigated to understand the factors controlling the formation of specific stereoisomers of cyclodecene (B14012633) and cyclodecane (B1584694). For instance, the selective hydrogenation of cis,trans-1,5-cyclodecadiene, a constitutional isomer of this compound, is a known route to produce cis-cyclodecene (B1623649). While specific studies on the stereoselective reduction of this compound itself are less common in readily available literature, the principles of stereoselectivity observed in related cyclodecadiene systems are applicable. The approach of the diene to the catalyst surface is dictated by the sterically least hindered face, leading to a preferred stereochemical outcome.
Interactive Data Table: Hydrogenation of Cyclodecadiene Isomers
| Starting Material (Isomer) | Reagent/Catalyst | Major Product | Reference |
| cis,trans-1,5-Cyclodecadiene | Not specified | cis-Cyclodecene |
Halogenation and Hydroboration Transformations
The reactions of this compound with halogens and boranes are characterized by the potential for transannular reactions, a common feature in the chemistry of medium-sized rings.
Halogenation : The addition of halogens, such as bromine or chlorine, to conjugated dienes like this compound can lead to the formation of dihalide derivatives. These reactions proceed through an electrophilic addition mechanism. In the case of cyclodecadienes, the initial electrophilic attack on one double bond can form a carbocation intermediate that may be susceptible to intramolecular reaction with the second double bond, leading to bicyclic products.
Hydroboration : The hydroboration of this compound is a synthetically useful transformation. The reaction of borane (B79455) with a conjugated diene can result in either 1,2- or 1,4-addition. In the case of (Z,Z)-cyclodeca-1,3-diene, hydroboration followed by an oxidation workup does not yield allylic boranes but instead undergoes transannular cyclization to produce (E,Z)-decal-2-ol, cyclodecanone, and isomeric cyclodecanediols. thieme-connect.de The hydroboration of cyclic dienes like 1,3-cyclohexadiene (B119728) can lead to the formation of a range of borane species. researchgate.net Nickel-catalyzed 1,4-hydroboration of 1,3-dienes provides access to stereodefined (Z)-allylboron reagents. nih.gov
Interactive Data Table: Halogenation and Hydroboration of this compound
| Reaction | Reagent(s) | Product(s) | Reference |
| Halogenation | Br₂, Cl₂ | Dihalide derivatives | |
| Hydroboration-Oxidation | 1. Borane-THF 2. H₂O₂, NaOH | (E,Z)-decal-2-ol, cyclodecanone, cyclodecanediols | thieme-connect.de |
Electrophilic and Radical Addition Pathways
The conjugated system of this compound is susceptible to both electrophilic and radical additions, with the potential for both 1,2- and 1,4-addition products.
Electrophilic Addition : Electrophilic addition to conjugated dienes involves the formation of a resonance-stabilized allylic carbocation intermediate. openstax.orgyoutube.com This intermediate can be attacked by a nucleophile at either of the two electron-deficient carbons, leading to a mixture of 1,2- and 1,4-addition products. openstax.org The reaction of HBr with 1,3-butadiene (B125203), for example, yields both 3-bromo-1-butene (B1616935) (1,2-addition) and 1-bromo-2-butene (1,4-addition). openstax.org The distribution of these products can be influenced by reaction conditions such as temperature, with the 1,4-adduct often being the thermodynamically more stable product. youtube.com
Radical Addition : While less commonly discussed for this compound specifically, radical addition to conjugated dienes is also a known reaction pathway. Similar to electrophilic addition, radical addition can proceed via 1,2- or 1,4-addition, depending on the stability of the resulting radical intermediates and the reaction conditions.
Pericyclic Reactions (Excluding Cycloadditions)
Electrocyclic Ring-Opening and Ring-Closure Dynamics
Electrocyclic reactions are concerted processes involving the formation or cleavage of a sigma bond within a conjugated pi system. msu.eduebsco.com These reactions are stereospecific and are governed by the principles of orbital symmetry. masterorganicchemistry.commasterorganicchemistry.comimperial.ac.uk
For a 6π-electron system, such as the one that could be formed from a cyclodeca-1,3,5-triene, thermal electrocyclic reactions proceed in a disrotatory fashion, while photochemical reactions are conrotatory. masterorganicchemistry.com The reverse is true for 4π-electron systems. masterorganicchemistry.com The photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a well-studied example of an electrocyclic reaction. wolfresearchgroup.comchemrxiv.org While specific studies on the electrocyclic dynamics of this compound are not prevalent, the general principles of pericyclic reactions would apply.
Cope Rearrangement in Cyclodecadiene Systems and Derivatives
The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. lscollege.ac.inwikipedia.org This thermally allowed, concerted reaction proceeds through a cyclic transition state, often resembling a chair or boat conformation. lscollege.ac.inwikipedia.org While this compound itself is not a 1,5-diene, certain isomers or derivatives of cyclodecadiene can undergo this rearrangement.
For example, a derivative of cyclodecadiene, isofuranodiene, is known to undergo a Cope rearrangement at high temperatures to form curzerene. researchgate.net This rearrangement is a key consideration in the analysis and handling of this compound. researchgate.net The oxy-Cope rearrangement, a variation where a hydroxyl group is present at the C3 position of the 1,5-diene, can also occur in cyclodecadiene systems. oregonstate.edu
Transition Metal-Mediated Reactivity
Transition metals play a significant role in the chemistry of dienes, including this compound, by forming organometallic complexes and catalyzing a variety of transformations. mdpi.com
Complex Formation : Conjugated dienes like cyclohexa-1,3-diene readily form stable complexes with transition metals such as iron and ruthenium. wikipedia.org For instance, (diene)iron tricarbonyl complexes are common. wikipedia.org
Catalytic Transformations : Transition metals catalyze a range of reactions involving dienes. Nickel complexes are used in the coupling of allylic halides to form 1,5-dienes. mdpi.com Palladium and rhodium complexes are employed in hydrogenation and isomerization reactions. Nickel catalysts are also effective in the cyclooligomerization of dienes. Furthermore, transition metal-azide complexes can undergo cycloaddition reactions with alkynes, a process that has been explored for the synthesis of metalloenzyme inhibitors. rsc.org The specific reactivity of this compound in these transition metal-mediated reactions would depend on the metal, ligands, and reaction conditions.
Interactive Data Table: Transition Metal-Mediated Reactions of Dienes
| Metal | Reaction Type | Example | Reference |
| Nickel | Coupling of allylic halides | Formation of 1,5-dienes | mdpi.com |
| Palladium/Rhodium | Hydrogenation/Isomerization | Catalytic conversion of dienes | |
| Iron/Ruthenium | Complex formation | (diene)metal carbonyl complexes | wikipedia.org |
| Nickel | Cyclooligomerization | Formation of larger macrocycles |
Ligand Properties in Metal Complex Formation
While extensive research exists on the coordination chemistry of other cyclic dienes like cyclooctadiene and cyclopentadiene, specific studies detailing the formation of metal complexes with this compound are not extensively documented in publicly available literature. However, based on the fundamental principles of organometallic chemistry, the conjugated diene system of this compound is expected to act as a 4-electron donor ligand, binding to transition metals in an η⁴-fashion. The flexible nature of the ten-membered ring would influence the geometry of the resulting metal complex.
The formation of such complexes would typically involve the displacement of weaker-bound ligands from a metal precursor. For instance, rhodium(I) complexes of various 1,3-dienes have been synthesized by displacing ethylene (B1197577) from precursors like [(C₂H₄)₂RhCl]₂. google.com It is plausible that a similar synthetic strategy could be employed for this compound. The stability and spectroscopic properties of the resulting complex would provide valuable information about the conformational preferences of the this compound ligand upon coordination.
Catalytic Transformations Utilizing Cyclodecadienes as Ligands or Substrates
The application of cyclodecadiene isomers in catalytic transformations has been noted, primarily in the context of isomerization and hydrogenation reactions. For example, the less stable trans,cis-cyclodecadiene-(1,5) can be isomerized to the more stable cis,cis-cyclodecadiene-(1,6) using transition metal catalysts. google.com This highlights the potential for catalytic manipulation of the double bond positions within the cyclodecadiene framework.
Theoretical studies have also explored the possibility of forming highly unsaturated 10-membered rings, including derivatives of (Z,Z,E)-cyclodeca-1,3,7-triene, through cycloaddition reactions. acs.org Such research points towards the potential for using substituted dienes in the catalytic synthesis of complex cyclic systems.
Radical Reactions and Mechanistic Pathways
The involvement of conjugated dienes in radical reactions is a well-established area of organic chemistry. pharmaguideline.com These reactions typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps. firsthope.co.in In the case of a conjugated diene like this compound, a radical species can add to one of the double bonds, generating a resonance-stabilized allylic radical. This intermediate can then react further, often leading to 1,2- or 1,4-addition products. masterorganicchemistry.comlibretexts.org
While specific experimental studies on the radical reactions of this compound are not prominent in the surveyed literature, general principles suggest that it would be susceptible to radical addition. The regiochemical and stereochemical outcomes of such reactions would be influenced by the conformation of the cyclodecadiene ring and the nature of the attacking radical.
The design of one-pot radical reactions that involve a cascade of transformations, such as addition followed by cyclization, is a powerful synthetic strategy. mdpi.com Dienes are common substrates in these types of reactions. A hypothetical radical cyclization involving this compound could lead to the formation of bicyclic products. The feasibility and outcome of such a reaction would depend on the specific reaction conditions and the generation of a suitable radical intermediate. wikipedia.org
Stereochemical Analysis and Conformational Dynamics of Cyclodeca 1,3 Diene
Isomerism in Ten-Membered Cyclic Dienes
Cyclodeca-1,3-diene, as a ten-membered cyclic diene, exhibits several forms of isomerism that significantly influence its chemical behavior. These include geometric and valence isomerism.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign E and Z configurations. chemguide.co.uk For each carbon atom of the double bond, the attached groups are assigned priorities. If the higher-priority groups are on the same side of the double bond, the configuration is Z (zusammen, German for "together"). If they are on opposite sides, the configuration is E (entgegen, German for "opposite"). chemguide.co.ukmasterorganicchemistry.com
In this compound, four geometric isomers are possible:
(1Z,3Z)-cyclodeca-1,3-diene
(1E,3E)-cyclodeca-1,3-diene
(1Z,3E)-cyclodeca-1,3-diene
(1E,3Z)-cyclodeca-1,3-diene
The IUPAC recommends using 'Z' and 'E' stereodescriptors for cyclic double bonds in rings with eight or more members. qmul.ac.uk For instance, (1Z,3E)-cyclodeca-1,3-diene is a valid IUPAC name. qmul.ac.uk The stability of these isomers can vary, with computational studies on the related cyclodeca-1,6-diene showing the Z,Z-isomer to be more stable than the E,E- and E,Z-isomers. researchgate.net
Valence isomers are isomers that have the same molecular formula but differ in the arrangement of their covalent bonds. These isomers can often be interconverted through pericyclic reactions, which are concerted reactions involving a cyclic transition state. arxiv.org
This compound can undergo thermally or photochemically induced valence isomerization. For example, conjugated dienes can participate in electrocyclic reactions. researchgate.net A notable example, though involving a different ring system, is the photochemical ring-opening of 1,3-cyclohexadiene (B119728) to form 1,3,5-hexatriene (B1211904). arxiv.orgnih.gov This type of reaction highlights the potential for this compound to exist in equilibrium with bicyclic valence isomers.
Research has shown that conjugated trienes within cyclic systems can undergo complex thermal rearrangements. acs.org For instance, cis,trans,cis-cyclodeca-1,3,5-triene has been shown to yield various bicyclic products upon heating. acs.org While this compound has only two conjugated double bonds, the principles of valence isomerization still apply, suggesting the possibility of transformations into bicyclo[6.2.0]decane or other strained ring systems under appropriate conditions. The study of such transformations provides insight into the potential for creating novel molecular architectures from cyclic dienes. researchgate.net
Conformational Landscapes and Interconversion Pathways
The ten-membered ring of this compound is highly flexible, leading to a complex potential energy surface with numerous accessible conformations. The interplay between these conformations and the pathways for their interconversion defines the molecule's dynamic behavior.
Like cyclohexane, larger rings such as cyclodecane (B1584694) and its derivatives can adopt chair- and boat-like conformations to alleviate ring strain. researchgate.net For the related (Z,Z)-cyclodeca-1,6-diene, a chair conformation with C₂h symmetry is identified as the most stable geometry. researchgate.net The boat form, with C₂v symmetry, is found to be only slightly less stable. researchgate.net
In the context of substituted cyclodecadienes, such as germacradienes, the relative stability of chair and boat conformations can be influenced by the position and orientation of substituents. scispace.com For example, in some germacrane (B1241064) sesquiterpenes, a boat-boat conformation is stabilized by intramolecular hydrogen bonding. psu.edu This indicates that even subtle intramolecular interactions can have a significant impact on the preferred conformation.
Computational studies on (E,E)-cyclodeca-1,6-diene also identify a "chair-chair" conformation as the most stable form, with a "boat-chair" conformation being higher in energy. scispace.com These findings underscore the importance of both chair and boat forms as fundamental structures in the conformational analysis of ten-membered rings.
Beyond the more common chair and boat forms, this compound and related ten-membered rings can adopt other, more complex conformations. These include twist and crown forms.
Twist Conformations: Twist forms, such as the twist-boat-chair (TBC) and twist-chair-boat-chair, often serve as intermediates or low-energy transition states in the interconversion of other conformers. rsc.orgresearchgate.net For instance, studies on (Z,Z)-cyclonona-1,3-diene show that a boat-chair (BC) conformation is more stable than the twist-boat-chair (TBC) form. rsc.org In (Z,Z)-cyclodeca-1,6-diene, twist-chair-boat-chair and twist-boat-boat-chair conformations have been identified as ground states. researchgate.net
Crown Conformations: The crown conformation is another significant structure for ten-membered rings. For (E,E)-cyclodeca-1,6-diene, the crown form is found to be more stable than the plane-symmetrical chair-chair-boat geometry. researchgate.net
The relative energies of these different conformations can be quite small, leading to a dynamic equilibrium at room temperature. The specific isomer of this compound (Z,Z, E,E, or E,Z) will have a profound effect on the relative stabilities of these various forms.
Ring inversion is the process by which a cyclic molecule converts from one chair or boat conformation to another. In ten-membered rings, this process is often complex and can proceed through multiple pathways involving several intermediate conformations.
The energy barrier for ring inversion can be significant. For (Z,Z)-cyclodeca-1,6-diene, the energy required for the interconversion of chair and boat forms is calculated to be 52 kJ/mol. researchgate.net The ring inversion of a boat-chair conformation in (Z,Z)-cyclonona-1,3-diene, proceeding through a plane-symmetrical boat geometry, requires an activation energy of 24.4 kJ/mol. rsc.org
More detailed computational studies on (Z,Z)-cyclodeca-1,6-diene have elucidated a more complex ring inversion process that involves twist-chair-boat-chair and twist-boat-boat-chair intermediates and their corresponding transition states. researchgate.net These findings suggest that the conformational dynamics of this compound are likely to be equally intricate, involving a network of low-energy conformers connected by accessible transition states. This dynamic nature is a key feature of the chemistry of medium-sized rings.
s-cis and s-trans Conformer Analysis
The concept of s-cis and s-trans conformations is fundamental to understanding the behavior of conjugated dienes. These terms describe the spatial arrangement of the two double bonds relative to the intervening single bond (the 's' stands for sigma or single bond). masterorganicchemistry.comucla.edu In an s-trans conformation, the double bonds are on opposite sides of the single bond, resulting in a more linear and generally more stable arrangement due to minimized steric hindrance. masterorganicchemistry.comlibretexts.org Conversely, the s-cis conformation places the double bonds on the same side of the single bond, a less stable but crucial arrangement for certain reactions like the Diels-Alder cycloaddition. libretexts.orglibretexts.org
While acyclic dienes like 1,3-butadiene (B125203) can readily interconvert between these conformations through rotation around the central single bond, the cyclic nature of this compound imposes significant constraints. masterorganicchemistry.com Small cyclic dienes, such as 1,3-cyclohexadiene, are permanently locked in an s-cis conformation. masterorganicchemistry.com The ten-membered ring of this compound offers more flexibility than smaller rings, but it is not large enough to exist in a strain-free state.
Achieving a perfectly planar s-cis or s-trans geometry within the this compound ring is energetically unfavorable due to inherent ring strain, which includes angle strain (deviation from ideal sp2 bond angles) and transannular strain (steric interactions across the ring). Consequently, the diene moiety is forced to adopt a twisted or skewed conformation. Computational studies on the closely related (Z,Z)-cyclodeca-1,6-diene have shown that the most stable geometries are non-planar chair and boat conformations. researchgate.netsciexplore.ir It is therefore expected that this compound also exists as a complex equilibrium of several twisted, low-energy conformers. These conformers would possess diene dihedral angles (C1=C2–C3=C4) that are intermediate between the ideal 0° of s-cis and 180° of s-trans.
| Conformation | Ideal Dihedral Angle (C=C-C=C) | Stability in Acyclic Dienes | Relevance to this compound |
| s-trans | 180° | More stable (lower energy) | A fully planar s-trans geometry is sterically hindered by the cyclic structure. The molecule adopts a twisted, transoid conformation. |
| s-cis | 0° | Less stable (higher energy) | A planar s-cis conformation is also strained. The molecule adopts a skewed, cisoid conformation, crucial for pericyclic reactions. |
Influence of Ring Strain on Stereochemistry and Reactivity
Ring strain is a critical factor governing the structure and reactivity of cyclic molecules, particularly in medium-sized rings (8-11 members). libretexts.org In this compound, the total strain is a combination of:
Angle Strain: Deviation of the sp2-hybridized carbons from their ideal 120° bond angles.
Torsional Strain: Strain arising from eclipsing interactions between bonds on adjacent atoms.
Transannular Strain: Non-bonded steric interactions between atoms across the ring, which are forced into close proximity.
This inherent strain prevents the molecule from adopting a planar conformation. The diene system is twisted, forcing the molecule into a chiral three-dimensional shape. This inherent chirality is a direct consequence of the ring strain.
The high internal energy associated with ring strain makes this compound more reactive than a comparable acyclic diene. The strain energy in the ground state lowers the activation energy for reactions that can release this strain in the transition state or the product. A notable example of this principle is seen in electrocyclization reactions. Strained medium-ring (E,E)-1,3-dienes have been shown to undergo spontaneous 4π-electrocyclization to form less strained bicyclic cyclobutene (B1205218) products, a reaction driven by the release of the diene's ground-state strain. nih.gov Similarly, the reactivity of this compound in cycloaddition and other pericyclic reactions is expected to be significantly influenced by the relief of strain in the transition state. For instance, the photochemical ring contraction of a related benzannulated cyclodeca-3,7-diene-1,5-diyne was shown to dramatically increase strain, triggering a subsequent Bergman cyclization. nih.gov
| Type of Strain | Description | Consequence for this compound |
| Angle Strain | Bond angles deviate from the ideal 120° for sp² carbons. | Contributes to overall molecular energy; forces non-planar geometry. |
| Torsional Strain | Eclipsing interactions along C-C bonds. | Minimized by adopting puckered, non-planar conformations. |
| Transannular Strain | Steric repulsion between non-adjacent atoms across the ring. | A major factor in medium rings; dictates the preferred twisted conformers. |
Chiroptical Properties and Chirality Studies (e.g., Electronic Circular Dichroism)
As established, the conformational constraints imposed by the ten-membered ring force the this compound molecule into a non-planar, chiral geometry. Unless the molecule can rapidly interconvert between its enantiomeric conformations through a low-energy pathway, it will be chiral and thus optically active. This chirality can be investigated using chiroptical techniques, most notably Electronic Circular Dichroism (ECD).
ECD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov It is an exceptionally sensitive probe of the three-dimensional structure and absolute configuration of chiral compounds. uni-regensburg.demdpi.com For conjugated dienes, the ECD spectrum is dominated by the π → π* electronic transition of the chromophore. The sign and intensity of the observed Cotton effect are directly related to the helicity of the twisted diene system.
According to the established helicity rules for dienes:
A diene with a positive dihedral angle (P-helicity for right-handed helix) will exhibit a positive Cotton effect.
A diene with a negative dihedral angle (M-helicity for left-handed helix) will exhibit a negative Cotton effect.
While specific experimental ECD data for this compound is not widely published, studies on other chiral dienes, such as substituted 1,3-cyclohexadienes, have validated this correlation. nih.govresearchgate.net Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), have become indispensable for predicting and interpreting ECD spectra. nih.gov These computational methods allow for the correlation of a calculated spectrum for a specific enantiomer with the experimentally measured one, thereby enabling the unambiguous assignment of the molecule's absolute configuration. researchgate.net Therefore, ECD analysis, supported by theoretical calculations, would be the definitive method to study the chirality and determine the absolute stereochemistry of this compound and its derivatives. researchgate.net
| Technique/Principle | Description | Application to this compound |
| Chirality | A molecule that is non-superimposable on its mirror image. | Arises from the strained, non-planar conformation of the ring. |
| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized light. | Used to determine the absolute configuration of the chiral diene. |
| Diene Helicity Rule | Relates the sign of the Cotton effect to the twist (helicity) of the C=C-C=C chromophore. | A positive (P) helicity gives a positive Cotton effect; a negative (M) helicity gives a negative one. |
| TD-DFT Calculations | A computational method to predict ECD spectra. | Essential for correlating the observed ECD spectrum with a specific 3D structure and absolute configuration. |
Theoretical and Computational Studies of Cyclodeca 1,3 Diene
Ab Initio Molecular Orbital Theory Applications
Ab initio molecular orbital theory, which solves the electronic Schrödinger equation without empirical parameters, provides a foundational computational approach to studying molecular systems. While detailed ab initio studies focusing exclusively on cyclodeca-1,3-diene are not extensively documented in the provided literature, the application of these methods to analogous and related structures demonstrates their utility.
Researchers have employed ab initio molecular orbital theory to investigate the structure and conformational interconversion of related medium-sized rings. For instance, studies on (Z,Z)-cyclodeca-1,6-diene have utilized these methods to explore its conformational landscape. researchgate.netresearchgate.net Such analyses typically involve locating stationary points on the potential energy surface, characterizing them as energy minima (stable conformers) or transition states (barriers to interconversion). For example, in the study of (Z,Z)-cyclodeca-1,6-diene, a chair conformation with C2h symmetry was identified as a stable geometry. researchgate.netresearchgate.net These calculations are crucial for understanding the inherent flexibility and preferred shapes of ten-membered rings.
The principles derived from these studies are applicable to this compound. An ab initio approach would be used to:
Determine the stable conformations of various isomers (e.g., cis,cis; cis,trans).
Calculate the energy barriers for ring inversion and pseudorotation pathways.
Analyze the electronic structure to understand the effects of conjugation in a non-planar system.
General studies on monocyclic dienes and polyenes confirm that ab initio calculations provide valuable insights into bond lengths, bond angles, and the degree of π-electron delocalization, which can be compromised by ring strain. 182.160.97
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size, offering a favorable balance between accuracy and computational cost. It has been widely applied to study the structure, energetics, and reactivity of this compound and its derivatives.
DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving this compound. A notable application is in the study of its potential as a photoswitch. researchgate.netresearchgate.net In this context, this compound serves as a prototype for a novel class of light-responsive cyclic conjugated dienes (cCDs). researchgate.netresearchgate.net DFT methods, such as M06-2X, have been used to calculate the energy profiles of the photoswitching cycle, which involves multiple photoisomers and transition states. researchgate.netresearchgate.net These calculations have shown that energy profiles calculated with the M06-2X functional align closely with higher-level DLPNO-CCSD(T) methods, validating its reliability for these systems. researchgate.netresearchgate.net
DFT is also used to explore the thermodynamics and kinetics of reactions that form ten-membered rings. For example, calculations have been used to examine π6 + π4 cycloaddition routes to derivatives of systems like (Z,Z,E)-cyclodeca-1,3,7-triene. acs.org These studies predict reaction exothermicities and activation energies, identifying major obstacles such as competing cycloadditions or subsequent rearrangements. acs.orgresearchgate.net The strain energies in the resulting ten-membered rings, despite the presence of strained moieties like trans-alkenes, are found to be comparable to that of cyclodecane (B1584694) itself. acs.orgresearchgate.net
Table 1: Calculated Energy and Barrier Values for a Photoswitching System with a this compound Prototype This table illustrates the type of data obtained from DFT calculations on related photoswitching systems, as specific values for this compound were part of a broader study.
| Parameter | Value (kJ/mol) | Method |
|---|---|---|
| Storage Energy | 96.06 | M06-2X |
| Thermal Back-Reaction Barrier | 121.76 | M06-2X |
Data derived from a study on norbornadiene/quadricyclane (NBD/QC) systems, which are compared with the novel this compound class of photoswitches. researchgate.net
DFT calculations are a powerful tool for predicting the outcome of chemical reactions where multiple isomers can be formed. For reactions involving cyclodecadiene, DFT simulations can model the transition states for different reaction pathways to predict regioselectivity. The relative energies of the transition states leading to different regioisomers determine the kinetic product distribution.
This approach is widely used for pericyclic reactions, such as the Diels-Alder reaction, which can be involved in the synthesis or subsequent reactions of this compound. wolfram.com By analyzing the frontier molecular orbitals (HOMO-LUMO) and the activation barriers, DFT can explain and predict why certain isomers are preferentially formed. wolfram.compku.edu.cn While benchmark studies on other systems have shown that the accuracy of DFT in predicting regioselectivity can vary between functionals, range-separated and meta-GGA hybrids generally provide the best results. nih.gov For reactions involving cyclobutenes, which can be precursors to dienes, computational methods are essential for predicting the stereoselectivity of the electrocyclic ring-opening. kyoto-u.ac.jp
While gas-phase DFT calculations provide a fundamental understanding, the inclusion of environmental effects is critical for accurate predictions. For reactions of cyclodecadiene derivatives, especially those with bulky substituents, explicit consideration of solvent effects and steric interactions is necessary.
Implicit solvent models, where the solvent is treated as a continuous medium, are often incorporated into DFT calculations to provide a more realistic energetic landscape. However, for systems where specific solvent-solute interactions (like hydrogen bonding) are important, or where conformational flexibility is significantly influenced by the solvent, these models may be insufficient. rsc.org In such cases, more sophisticated computational models are required. For example, quantum mechanics/molecular mechanics (QM/MM) methods can be used to treat the reactive center with high-level DFT while the surrounding environment (including bulky groups and solvent molecules) is modeled with a less computationally expensive force field. acs.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior and interactions of molecular systems. iitm.ac.in
A key application of MD simulations for this compound has been to explore its potential in photopharmacology. researchgate.netresearchgate.net After identifying stable photoisomers using DFT, MD simulations were used to analyze how these different isomers interact with biological targets, such as β-barrel proteins. researchgate.net The simulations revealed that the various photoisomers engage in different interactions within the protein's binding cavity, leading to distinct conformational changes in the protein. researchgate.net This demonstrates how light-induced isomerization of the this compound scaffold could be used to control biological activity, expanding the toolbox for photoresponsive pharmaceuticals. researchgate.net MD simulations are also crucial for accurately modeling complex phenomena like solvent effects and steric interactions that are challenging for static DFT models.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is the change in reaction rate observed when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org Measuring KIEs is a powerful experimental technique for probing reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. libretexts.orgprinceton.edu
Computational studies and KIE experiments are highly synergistic. DFT calculations can propose a detailed reaction mechanism, including the structures of all intermediates and transition states. The mechanism can then be validated by comparing computationally predicted outcomes with experimental data, including KIEs.
For example, a deuterium (B1214612) KIE study on the thermal isomerization of a bicyclic precursor to cis,cis-1,3-cyclooctadiene was used to distinguish between possible reaction pathways. nih.gov The observed KIE values were much smaller than what would be expected for pathways involving a nih.gov hydrogen shift or a trans-to-cis isomerization, allowing researchers to rule out those mechanisms in favor of a direct disrotatory ring opening. nih.gov A similar approach could be applied to study the formation or reactions of this compound. If a computational model predicts a mechanism involving C-H bond cleavage in the rate-limiting step, a large primary KIE (typically kH/kD > 2) would be expected experimentally. princeton.edu A small or secondary KIE (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the rate-determining step, potentially invalidating the proposed mechanism. princeton.eduyoutube.com
Table 2: General Interpretation of Deuterium Kinetic Isotope Effects (KIEs)
| KIE Value (kH/kD) | Type | Interpretation |
|---|---|---|
| > 2 | Normal Primary | C-H bond is broken in the rate-determining step. |
| 1 - 1.5 | Normal Secondary | Change in hybridization at the labeled carbon (e.g., sp3 to sp2) in the transition state. |
| ≈ 1 | No Effect | C-H bond is not involved in the rate-determining step. |
| < 1 | Inverse Secondary | Change in hybridization at the labeled carbon (e.g., sp2 to sp3) in the transition state. |
This table provides a generalized guide for interpreting KIE values in the context of mechanistic studies. princeton.eduyoutube.com
Quantum Chemical Descriptors and Structure-Property Relationships
Quantum chemical descriptors are numerical values derived from the theoretical calculations of a molecule's electronic structure. These descriptors serve as powerful tools for predicting the physical, chemical, and biological properties of compounds, thereby establishing quantitative structure-property relationships (QSPR). For this compound, a molecule with significant conformational flexibility, these descriptors can help in identifying the most stable conformers and predicting their reactivity.
Detailed computational studies, often employing Density Functional Theory (DFT), are used to calculate a range of these descriptors. Key global descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. For a diene system, these orbitals are central to its participation in pericyclic reactions, such as Diels-Alder reactions.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A larger gap implies higher stability and lower reactivity because more energy is required to excite an electron from the HOMO to the LUMO.
Chemical Hardness and Softness: Chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap. Its inverse, softness (S), indicates how easily the molecule's electron cloud can be polarized.
Electronegativity and Electrophilicity: Electronegativity (χ) measures the power of a molecule to attract electrons. The global electrophilicity index (ω) quantifies the energy stabilization when the system acquires an additional electronic charge from the environment.
Table 1: Representative Quantum Chemical Descriptors for a Stable Conformer of this compound (Illustrative Data)
| Descriptor | Symbol | Typical Value Range (Illustrative) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -5.5 eV | Electron-donating capacity |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 0.5 to 1.0 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | ΔE | 6.0 to 7.0 eV | Chemical stability and reactivity |
| Chemical Hardness | η | 3.0 to 3.5 eV | Resistance to electron cloud deformation |
Aromaticity and Antiaromaticity Probes in Extended Cyclodecadiene Systems
While this compound itself is not an aromatic compound, the principles of aromaticity and antiaromaticity become highly relevant when considering its potential role in larger, conjugated systems. The concept of aromaticity, originally defined for cyclic, planar molecules with (4n+2) π-electrons, has been extended to understand the stability and properties of many other types of molecules. Probes of aromaticity are computational or experimental methods used to quantify the degree of aromatic character.
Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at the center of a ring or at other points of interest. A significantly negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. For a large ring, NICS scans can map the aromatic and antiaromatic regions.
Anisotropy of the Induced Current Density (ACID): This method provides a 3D visualization of the electron current density induced by an external magnetic field. For aromatic systems, it shows a strong diatropic current flowing around the ring, while antiaromatic systems exhibit a paratropic current.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by analyzing the bond length alternation within a ring. A HOMA value close to 1 indicates low bond length alternation and thus high aromatic character, while values close to 0 or negative values suggest non-aromatic or antiaromatic character, respectively.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diels-Alder adducts |
| Polycyclic aromatic hydrocarbons |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cyclodeca-1,3-diene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and relative stereochemistry.
In ¹H NMR, the chemical shifts and coupling constants of the olefinic and allylic protons are particularly informative. For instance, the vicinal coupling constants (³J) between protons on a double bond can distinguish between cis (typically 6–14 Hz) and trans (typically 11–18 Hz) geometries. magritek.com This is crucial for assigning the configuration of the double bonds within the this compound ring. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximity between protons, providing valuable data for conformational analysis and the assignment of relative stereochemistry at chiral centers.
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the sp²-hybridized carbons of the diene system and the sp³-hybridized carbons of the ring are sensitive to their substitution pattern and stereochemical environment. univ-lemans.fr For example, a well-established correlation exists between the ¹³C NMR chemical shifts of acetonide derivatives of 1,3-diols and their syn or anti stereochemistry. Syn isomers typically show acetonide methyl resonances around 19 and 30 ppm, whereas anti isomers exhibit these resonances in the 24-25 ppm range. univ-lemans.fr This methodology has been extended to more complex polyol structures derived from polypropionates, demonstrating its utility in assigning stereochemistry in natural products containing diol functionalities. univ-lemans.fr
Table 1: Representative ¹H and ¹³C NMR Data for Cyclodecadiene Derivatives
| Compound/Fragment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| trans,trans-ring junction | Olefinic protons: downfield shifts | - | scholarsresearchlibrary.com |
| cis,cis-1,6-Cyclodecadiene | - | - | nih.gov |
| (1Z,6Z)-cyclodeca-1,6-diene | - | - | nih.gov |
| Olefinic Protons (trans coupling) | Doublets, ³J = 16 Hz | - | magritek.com |
| Acetonide of syn-1,3-diol | - | Methyls: ~19 & 30 | univ-lemans.fr |
| Acetonide of anti-1,3-diol | - | Methyls: ~24-25 | univ-lemans.fr |
This table is for illustrative purposes and actual chemical shifts can vary based on the specific derivative and solvent used.
Mass Spectrometry (MS) in Elucidating Cyclodecadiene Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
The fragmentation patterns observed in the mass spectrum, typically generated by electron ionization (EI), offer valuable structural clues. chemguide.co.uk When a molecule is ionized, it forms a molecular ion (M⁺·) which can then break down into smaller, charged fragments. libretexts.org The pattern of these fragments is often characteristic of the compound's structure. For alkanes and cycloalkanes, fragmentation often involves the cleavage of C-C bonds, which are generally weaker than C-H bonds. idc-online.com This can lead to a series of peaks corresponding to the loss of alkyl radicals. idc-online.com
In the case of this compound, the presence of the conjugated diene system can influence the fragmentation process. The stability of the resulting carbocations plays a significant role in determining the most abundant fragments. chemguide.co.uk For instance, the formation of stable allylic or tertiary carbocations is generally favored. chemguide.co.uk The interpretation of these fragmentation patterns can help to deduce the substitution patterns on the cyclodecadiene ring. youtube.com For example, the mass spectrum of pentane (B18724) shows a characteristic base peak at m/z 43, corresponding to a propyl cation. libretexts.org While specific fragmentation data for this compound is not abundant in the provided results, general principles of mass spectrometry of hydrocarbons and conjugated systems apply. chemguide.co.ukidc-online.com
Table 2: Common Fragmentation Patterns in Mass Spectrometry of Alkanes and Alkenes
| Ion Type | Description | Common m/z values |
| Molecular Ion (M⁺·) | The ionized intact molecule. | Corresponds to the molecular weight. |
| [M - CH₃]⁺ | Loss of a methyl radical. | M - 15 |
| [M - C₂H₅]⁺ | Loss of an ethyl radical. | M - 29 |
| [M - C₃H₇]⁺ | Loss of a propyl radical. | M - 43 |
| [M - C₄H₉]⁺ | Loss of a butyl radical. | M - 57 |
This table represents general fragmentation patterns and the actual observed fragments for cyclodecadiene derivatives may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com In this compound, key IR absorption bands would include:
C-H stretching vibrations: For the sp² carbons of the double bonds, these typically appear above 3000 cm⁻¹. For the sp³ carbons of the ring, these appear just below 3000 cm⁻¹.
C=C stretching vibrations: The conjugated diene system will show characteristic stretching bands in the region of 1600-1650 cm⁻¹. The intensity of these bands can be influenced by the symmetry of the molecule.
C-H bending vibrations: These occur at lower frequencies and can provide information about the substitution pattern of the double bonds (e.g., cis vs. trans).
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. edinst.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly useful for analyzing C=C double bonds, which often give rise to strong Raman signals. researchgate.net This makes it a powerful tool for studying the conjugated diene system in this compound. researchgate.net The technique can be used for quantitative analysis of cis/trans isomer ratios in dienes with a high degree of precision. researchgate.net
Together, IR and Raman spectroscopy provide a comprehensive vibrational analysis of this compound and its derivatives, aiding in the confirmation of the diene functionality and providing insights into its configuration. americanpharmaceuticalreview.comroutledge.com
Table 3: General IR and Raman Active Vibrational Modes for Dienes
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |
| =C-H Stretch | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the double bond. |
| C-H Stretch | 3000-2850 | 3000-2850 | Stretching of C-H bonds on the saturated part of the ring. |
| C=C Stretch | 1650-1600 | 1650-1600 | Stretching of the conjugated double bonds. Often stronger in Raman. |
| C-H Bend | 1470-1350 (scissoring/bending) & <1000 (out-of-plane) | Variable | Provide information on substitution and stereochemistry. |
X-ray Diffraction Studies of Cyclodecadiene Derivatives
X-ray diffraction (XRD) on single crystals provides the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net For complex cyclic systems like this compound derivatives, X-ray crystallography is an invaluable tool for unambiguously establishing the conformation of the ten-membered ring and the precise spatial arrangement of all its substituents. researchgate.netrsc.org
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. researchgate.net By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision. mdpi.comcdri.res.in
Numerous studies on natural products containing a cyclodecadiene core, such as germacranolides and other sesquiterpenoids, have utilized X-ray diffraction to confirm their structures. researchgate.netresearcher.life For example, the crystal structure of costunolide, a sesquiterpene lactone with a cyclodecadiene skeleton, was determined by X-ray analysis. researchgate.net These studies are crucial for validating structures proposed by other spectroscopic methods and for understanding the precise conformational preferences of the flexible ten-membered ring.
Table 4: Crystallographic Data for a Hypothetical Cyclodecadiene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| R-factor | Value |
This table presents a template of typical crystallographic parameters. Actual values are specific to the crystal structure of a particular derivative.
Electronic Circular Dichroism (ECD) for Chiral Diene Systems
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. ull.es It is an exceptionally powerful method for determining the absolute configuration and studying the conformational properties of chiral compounds in solution. psu.eduresearchgate.net
The conjugated 1,3-diene system in this compound constitutes a chromophore that absorbs in the UV region. If the diene system is inherently chiral, meaning it is twisted out of planarity into a helical conformation, it will give rise to strong ECD signals. psu.edu The sign of the Cotton effect in the ECD spectrum is directly related to the helicity (or skew) of the diene. A positive skew (P-helicity) is generally predicted to result in a positive Cotton effect for the π-π* transition, while a negative skew (M-helicity) leads to a negative Cotton effect. psu.edu
This principle, often referred to as the diene helicity rule, is a cornerstone for the stereochemical analysis of many natural products containing a cisoid diene unit. researchgate.net The application of ECD is not limited to inherently chiral chromophores. Achiral chromophores that are perturbed by a chiral environment within the molecule can also exhibit ECD signals. ull.es
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD spectra to provide more reliable stereochemical assignments. nih.govmdpi.com By comparing the experimental spectrum to the calculated spectra for different possible stereoisomers and conformers, the absolute configuration of the molecule can be confidently determined. mdpi.com The sensitivity of ECD to conformational changes also makes it a valuable tool for studying the dynamic behavior of flexible molecules like cyclodecadiene derivatives. mdpi.com
Applications of Cyclodeca 1,3 Diene in Complex Organic Synthesis and Materials Science
Role as a Key Synthetic Building Block for Complex Molecules
Conjugated dienes are fundamental building blocks in organic synthesis, prized for their versatile reactivity. nih.govencyclopedia.pub Cyclodeca-1,3-diene, as a member of this class, serves as a crucial intermediate for the synthesis of complex organic molecules, largely due to its participation in pericyclic reactions like the Diels-Alder cycloaddition. researchgate.netnih.gov This reaction allows for the stereocontrolled formation of six-membered rings, a common motif in many natural products and biologically active compounds. researchgate.netnih.gov
The utility of cyclic dienes as synthetic building blocks is well-established. beilstein-journals.org For instance, derivatives of this compound have been instrumental in the total synthesis of complex natural products. Specific examples include the synthesis of (-)-allohedycaryol and neohedycaryol, where the this compound framework is a key structural precursor. sigmaaldrich.com The ability to form these intricate structures highlights the diene's importance in accessing complex molecular architectures that would be challenging to assemble through other methods. nih.govbeilstein-journals.org The late-stage formation of the 1,3-diene moiety is often a desirable strategy in multi-step syntheses, given the diene's reactivity. nih.gov
Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives
| Target Molecule | Synthetic Utility of Diene | Key Transformation |
| (-)-Allohedycaryol | Serves as a key structural precursor for the sesquiterpene framework. | Total Synthesis |
| Neohedycaryol | Forms the core macrocyclic ring of the natural product. | Total Synthesis |
Construction of Macrocyclic Systems
This compound is intrinsically a macrocyclic compound, and its derivatives are pivotal in the synthesis of other complex macrocycles. Various synthetic strategies leverage diene-containing fragments to construct large ring systems, which are prevalent in natural products and pharmaceuticals.
One powerful method is enyne metathesis, which has been successfully employed to form macrocyclic 1,3-dienes of various ring sizes. nih.gov This reaction involves the cyclization of a precursor containing both an alkene and an alkyne, catalyzed by a ruthenium or molybdenum carbene complex. Another significant approach is the copper-mediated Castro-Stephens coupling, which facilitates the macrocyclization of a vinyl iodide and a terminal alkyne, followed by an in-situ reduction to yield a conjugated diene within a strained macrocycle. nih.govresearchgate.net This tandem reaction has proven effective for synthesizing macrocyclic lactones, lactams, and ethers containing the 1,3-diene unit. nih.govresearchgate.net These methods provide reliable pathways to macrocycles that are otherwise difficult to access. rsc.org
Table 2: Methodologies for Macrocycle Construction Using 1,3-Diene Precursors
| Method | Description | Resulting Structure |
| Enyne Metathesis | Ruthenium- or Molybdenum-catalyzed ring-closing reaction of a molecule containing both an alkene and an alkyne. nih.gov | Macrocyclic 1,3-diene. nih.gov |
| Castro-Stephens Coupling | Copper-mediated macrocyclization of a vinyl iodide and a terminal alkyne, followed by in-situ reduction. nih.govresearchgate.net | Strained macrocycles (lactones, lactams, ethers) containing a conjugated diene. nih.govresearchgate.net |
| Dienyne RCM / Diels-Alder | Ring-closing metathesis of a dienyne followed by an intramolecular Diels-Alder reaction. rsc.org | Fused multicyclic compounds containing a macrocycle. rsc.org |
Precursor for Bicyclic and Polycyclic Architectures
The unique structure of this compound makes it an excellent precursor for the synthesis of bicyclic and polycyclic compounds. The inherent strain and conformational properties of the ten-membered ring can drive specific and stereoselective reactions.
Transannular cyclizations are a hallmark of medium-ring chemistry, and this compound systems are prone to such reactions. core.ac.uk These reactions involve the formation of a bond across the ring, leading to bicyclic systems. For example, acid-induced cyclizations of germacranes, which contain a cyclodeca-1,5-diene (B80182) skeleton, yield guaiane (B1240927) and eudesmane (B1671778) sesquiterpenes, which are bicyclic structures. core.ac.uk Similar principles apply to the 1,3-diene isomer, where intramolecular reactions can be triggered to form fused or bridged ring systems. nih.govacs.org
Furthermore, the conjugated diene moiety readily participates in Diels-Alder reactions with various dienophiles to construct bicyclic adducts. rsc.orgmasterorganicchemistry.com This [4+2] cycloaddition is a powerful tool for rapidly increasing molecular complexity and creating fused ring systems with well-defined stereochemistry. rsc.org By choosing appropriate starting materials, complex tri- and tetracyclic molecules can be assembled efficiently. rsc.orgontosight.ai Photocyclization reactions also provide a route to bicyclic products; 1,3-dienes can undergo a 4-π-electron electrocyclization upon UV irradiation to form strained but synthetically useful bicyclo[6.2.0]decene derivatives. researchgate.net
Development of Novel Polymeric Materials (e.g., Copolymers)
The double bonds in this compound represent reactive sites for polymerization. While research on the homopolymer of this compound is not extensive, the polymerization of other cyclic dienes, such as 1,3-cyclohexadiene (B119728), provides a strong precedent for its potential in materials science. researchgate.netresearchgate.net
Anionic polymerization is a common method for polymerizing diene monomers. researchgate.net For instance, block copolymers of 1,3-cyclohexadiene and styrene (B11656) have been synthesized, yielding materials with high glass transition temperatures (Tg) and excellent thermal stability, properties that are unique among polydienes. researchgate.net It is plausible that this compound could be incorporated into similar polymer structures, potentially imparting unique thermal or mechanical properties due to its larger ring size.
Copolymerization is another avenue for creating novel materials. A related compound, cis,trans-1,5-cyclodecadiene, has been successfully copolymerized with sulfur dioxide to produce an alternating linear copolymer in high yield. This demonstrates the capacity of cyclodiene rings to be integrated into polymer backbones with other monomers, opening the door for the development of new copolymers with tailored properties derived from the this compound unit.
Ligand Development in Organometallic Catalysis
Cyclic dienes are highly effective ligands in organometallic chemistry, capable of coordinating to a metal center through their π-electrons. wikipedia.org The resulting metal complexes are often stable and serve as important catalysts or catalyst precursors for a wide range of organic transformations.
This compound can act as a four-electron donor, chelating to a metal in a η⁴-fashion. Its complexes with various transition metals, such as rhodium, nickel, and cobalt, are anticipated based on the behavior of similar cyclic dienes like cycloocta-1,3-diene (B7949762) and cycloocta-1,5-diene (B8815838) (COD). wikipedia.orgrsc.org For example, rhodium complexes containing a cycloocta-1,3-diene ligand have been synthesized and structurally characterized. rsc.orgrsc.org These complexes are often used as precursors in catalysis, for example, in hydrogenation and isomerization reactions.
Nickel(0) complexes with diene ligands, such as Ni(COD)₂, are widely used as precursors for cross-coupling reactions. The this compound ligand could form similar stable complexes, with the potential for the ligand's specific steric and electronic properties to modulate the reactivity and selectivity of the resulting catalyst. dicp.ac.cn The development of chiral ligands based on the cyclodecadiene scaffold could also enable asymmetric catalysis, leading to the synthesis of enantioenriched products. dicp.ac.cn
Derivatives and Analogues of Cyclodeca 1,3 Diene
Substituted Cyclodeca-1,3-dienes
The substitution pattern on the cyclodeca-1,3-diene ring plays a crucial role in determining its conformation, stability, and biological activity. A prominent class of natural products featuring this scaffold are the germacranolides, which are sesquiterpene lactones characterized by a ten-membered carbocyclic ring. nih.govthieme.denih.gov
Many naturally occurring cyclodeca-1,3-dienes are substituted with alkyl groups, particularly methyl and isopropyl groups. A prime example is Germacrene A, a key intermediate in the biosynthesis of many sesquiterpenoids. nih.govnih.gov The biosynthesis of (+)-Germacrene A begins with the cyclization of farnesyl pyrophosphate (FPP), a C15 building block, mediated by the enzyme (+)-germacrene A synthase. wikipedia.org This enzymatic process establishes the characteristic substitution pattern of the germacrene skeleton.
The laboratory synthesis of alkyl-substituted cyclodeca-1,3-dienes, such as the germacrenes, has been a significant challenge due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. nih.gov However, scalable and enantioselective synthetic routes have been developed. For instance, a synthesis of germacrenes starting from farnesol has been reported, which utilizes a Sharpless epoxidation and a Parikh-Doering oxidation to construct a key epoxy aldehyde intermediate. nih.gov
Aryl-substituted cyclodeca-1,3-dienes are less common in nature but are accessible through synthetic methods. Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce aryl groups onto the carbocyclic frame.
| Compound | Substitution Pattern | Origin/Synthesis | Significance |
| (+)-Germacrene A | Methyl and isopropenyl groups | Biosynthesized from farnesyl pyrophosphate | Key precursor to sesquiterpene lactones nih.govwikipedia.org |
| Costunolide | Methyl, methylene, and lactone ring | Biosynthesized from Germacrene A | Biologically active sesquiterpene lactone nih.govwikipedia.orgnih.gov |
| Molephantin | Highly oxygenated with multiple stereocenters | Isolated from Elephantopus mollis and Elephantopus tomentosus | Exhibits antitumor and anti-inflammatory activities nih.gov |
The allylic and homoallylic positions of this compound are particularly susceptible to functionalization, which can lead to a diverse array of derivatives. In the biosynthesis of many germacranolides, the isopropenyl side chain of (+)-Germacrene A undergoes hydroxylation at an allylic position, a reaction catalyzed by a cytochrome P450 enzyme, (+)-germacrene A hydroxylase. wikipedia.org This initial oxidation is a critical step towards the formation of the lactone ring characteristic of this class of compounds. nih.govnih.gov Further oxidation of the resulting alcohol to a carboxylic acid, followed by lactonization, yields costunolide. wikipedia.org
The selective oxidation of allylic positions in cyclic systems can also be achieved through chemical methods. The Babler oxidation, for instance, allows for the oxidative transposition of tertiary allylic alcohols to enones using pyridinium chlorochromate (PCC). wikipedia.org While this method is effective, the toxicity of the chromium reagent is a significant drawback. wikipedia.org Biocatalytic systems, such as those employing peroxidases and laccases, offer a greener alternative for the allylic oxidation of terpenes. mdpi.com
The nucleophilic reactions of germacranolides often occur at the allylic positions. For example, the reaction of melcanthin A, a cis, cis-germacranolide, with sodium ethoxide results in the allylic substitution of an acetoxy group. lsu.edu
Heterocyclic Analogues of Cyclodecadienes
The replacement of one or more carbon atoms in the cyclodecadiene ring with a heteroatom, such as oxygen, nitrogen, or sulfur, gives rise to heterocyclic analogues. These medium-sized heterocycles are of interest due to their potential biological activities and their utility as synthetic intermediates. uwindsor.canih.govmdpi.comchemistryviews.org
The synthesis of ten-membered oxa- and aza-cyclic dienes can be challenging. uwindsor.canih.gov However, various synthetic strategies have been developed to access these structures. Ring-closing metathesis (RCM) of dienes is a powerful tool for the formation of medium and large rings, although the synthesis of medium-ring oxacycles often requires conformational constraints to favor ring formation. uwindsor.ca
A convenient synthesis of functionalized oxacyclic and azacyclic dienes has been developed based on organotungsten chemistry. nih.govacs.org In this method, alkynyltungsten compounds bearing a tethered alcohol or amine are treated with aldehydes and a Lewis acid to form tungsten-heterocyclic carbenium salts, which upon deprotonation yield tungsten-heterocyclic dienes. nih.govacs.org
The Nicholas reaction provides a route to functionalized 10-membered aza- and oxaenediynes. mdpi.com This reaction involves the cyclization of a dicobalt hexacarbonyl-complexed propargyl cation with a tethered nucleophile.
| Heterocyclic Analogue Type | Example Structure/Precursor | Synthetic Method |
| Oxacyclic Diene | Tethered alkynyltungsten alcohol | Cycloalkenation of alkynyltungsten compounds nih.govacs.org |
| Azacyclic Diene | Tethered alkynyltungsten amine | Cycloalkenation of alkynyltungsten compounds nih.govacs.org |
| Azaenediyne | Propargyl ether with sulfonamide | Nicholas Reaction mdpi.com |
| Oxaenediyne | Propargyl ether with alcohol | Nicholas Reaction mdpi.com |
The synthesis of medium-ring heterocycles often requires specialized techniques to overcome unfavorable entropic and enthalpic factors. mdpi.comchemistryviews.org Transition-metal-catalyzed intramolecular cyclization reactions, such as the Heck reaction, have proven effective in the synthesis of dihydrodibenzo[b,f]azocines, -oxocines, and -thiocines. nih.gov A palladium-catalyzed formal [6+4] cycloaddition has been developed for the synthesis of 10-membered azecines. researchgate.net
Highly Unsaturated Cyclodecadiene Systems (e.g., Diynes, Tetraenes, Hexaenes)
Increasing the degree of unsaturation within the ten-membered ring leads to highly strained and reactive systems. The synthesis and study of these molecules provide insights into the limits of chemical bonding and structure.
The Nicholas reaction has been successfully employed in the synthesis of 10-membered benzothiophene-fused heterocyclic enediynes. mdpi.com The cyclization through an arenesulfonamide functional group was found to be particularly efficient, yielding stable 10-membered azaendiynes. mdpi.com These cyclic enediynes exhibit moderate activity against lung carcinoma cells. mdpi.com
The synthesis of cyclooctatetraene, a smaller analogue, was a landmark in organic chemistry and highlighted the unique properties of non-aromatic, conjugated cyclic polyenes. wikipedia.orgacs.org A gas-phase synthesis of 1,3,5,7-cyclooctatetraene has been reported, involving the ring expansion of the 1,3,5-cyclooctatrien-7-yl radical. osti.gov Transition metal catalysis, particularly with nickel, has been instrumental in the synthesis of cyclooctatetraene from acetylene. oregonstate.edu These methods could potentially be adapted for the synthesis of larger, highly unsaturated rings like cyclodecatetraene.
Natural Product Derivatives Featuring Cyclodecadiene Skeletons
The this compound framework is a core structural motif in a diverse class of natural products, particularly within the germacrane (B1241064) group of sesquiterpenoids. These compounds are predominantly isolated from plant sources, especially within the Asteraceae (sunflower) family, and exhibit a wide range of biological activities. Their complex structures and significant bioactivities have made them attractive targets for phytochemical investigation and synthetic modification.
Isolation and Structural Elucidation
The isolation and characterization of natural products containing the cyclodecadiene skeleton involve a combination of classical phytochemical techniques and modern spectroscopic methods.
The general workflow for isolating these compounds begins with the collection and extraction of plant material, such as the aerial parts, leaves, or rhizomes. The crude extract, typically obtained using solvents like dichloromethane or ethanol, is then subjected to various chromatographic techniques to separate the complex mixture into individual components. These methods include column chromatography (CC) over silica gel, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), often in both normal and reversed-phase modes.
Once a pure compound is isolated, its structure is determined using a suite of spectroscopic and spectrometric analyses. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the molecular formula. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical tool for elucidating the complex three-dimensional structure. A combination of one-dimensional (1D) NMR experiments (¹H and ¹³C) and two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for the complete assignment of proton and carbon signals and establishes the connectivity of the atoms within the molecule. researchgate.netnih.gov
In cases where the relative stereochemistry cannot be definitively determined by NMR data alone, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to reveal through-space proximities of protons. For the unambiguous determination of the absolute configuration, single-crystal X-ray diffraction analysis is the gold standard, provided that suitable crystals of the compound can be grown. nih.govkib.ac.cn
A variety of germacrane sesquiterpenoids featuring the cyclodecadiene skeleton have been isolated from different plant species. For instance, several highly oxygenated germacranolides, including cernuumolides A-J, have been isolated from Carpesium cernuum. nih.gov Similarly, the rhizome of Curcuma xanthorrhiza has yielded germacrane sesquiterpenes like furanodiene and germacrone. researchgate.net The genus Melampodium is known for producing germacranolide sesquiterpene lactones, while new germacranolides have also been successfully isolated from Neurolaena lobata. nih.govlsu.edu
| Compound Class | Specific Compound(s) | Plant Source | Key Structural Elucidation Methods |
|---|---|---|---|
| Germacranolides | Cernuumolides A-J | Carpesium cernuum | NMR, HRESIMS, X-ray Diffraction nih.gov |
| Germacrane Sesquiterpenes | Furanodiene, Germacrone | Curcuma xanthorrhiza | 1D and 2D NMR researchgate.net |
| Hemiketal Germacranolides | Castanins C-F | Salvia castanea | Spectroscopic Methods, X-ray Analysis kib.ac.cn |
| Germacranolides | Neurolenins, Lobatins | Neurolaena lobata | HR-ESIMS, 1D and 2D NMR, DFT-NMR, TDDFT-ECD nih.gov |
| Germacranolide Sesquiterpene Lactones | Melrosin A, Melcanthin B | Melampodium rosei | CD Data, Chemical Derivatization lsu.edu |
Semisynthesis of Natural Product Analogues
The chemical modification of natural products, or semisynthesis, is a powerful strategy to generate novel analogues with potentially improved biological activity, selectivity, or pharmacokinetic properties. Natural products featuring the cyclodecadiene skeleton serve as valuable starting materials for such synthetic efforts due to their inherent structural complexity and chirality.
One notable example involves the semisynthesis of germacrane-type sesquiterpene lactones derived from Elephantopus scaber. nih.gov In this study, a major constituent from the plant extract was first converted into a key intermediate, scaberol C. This natural product analogue was then used as a scaffold to produce two series of new derivatives. The modifications included reactions at specific functional groups to introduce different substituents, leading to the creation of both monomeric and dimeric analogues. nih.govacs.org This approach allows for the exploration of structure-activity relationships (SAR), providing insights into which parts of the molecule are crucial for its biological effects. Subsequent evaluation of these analogues against non-small-cell lung cancer cells revealed that some of the new compounds exhibited significantly more potent cytotoxicity than the parent compounds. nih.govacs.org
Another approach to generating analogues is through chemoenzymatic methods. This strategy combines the selectivity of enzymatic reactions with chemical synthesis to create novel structures. For instance, a library of new germacrene analogues was generated by using germacrene A synthase and germacrene D synthase with modified farnesyl diphosphate (FDP) substrates. nih.gov By providing the enzymes with unnatural precursors, novel cyclized products with altered substitution patterns on the cyclodecane (B1584694) ring were produced. This chemoenzymatic approach offers a highly efficient way to generate diversity from a common biosynthetic precursor. nih.gov
These semisynthetic strategies highlight how the complex scaffold of naturally occurring cyclodecadienes can be leveraged to create libraries of new compounds for biological screening, potentially leading to the development of new therapeutic agents.
| Starting Material/Precursor | Source | Synthetic Strategy | Type of Analogues Produced |
|---|---|---|---|
| Extract of Elephantopus scaber | Natural Plant Extract | Chemical transformation to scaberol C, followed by derivatization | Monomeric and dimeric germacrane-type sesquiterpene lactones nih.govacs.org |
| Modified Farnesyl Diphosphate (FDP) analogues | Synthetic Precursors | Enzymatic cyclization using germacrene A synthase and D synthase | Fluorinated and other modified germacrene analogues nih.gov |
Future Research Directions and Emerging Trends
Development of Novel Asymmetric Synthesis Routes
The synthesis of enantiomerically pure medium-sized rings like cyclodeca-1,3-diene remains a significant challenge in organic chemistry. researchgate.net Conventional ring-closure methods are often hampered by unfavorable entropic and enthalpic factors. Future research is increasingly directed towards catalytic asymmetric strategies that can construct the chiral ten-membered ring with high efficiency and stereocontrol.
Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of complex cyclic systems. researchgate.netscienceopen.com Strategies involving bifunctional organocatalysts, such as those bearing (thio)urea and amine functionalities, are expected to be explored for the enantioselective synthesis of this compound precursors. beilstein-journals.org These catalysts operate through hydrogen bonding to activate substrates and control the stereochemical outcome of reactions. Asymmetric cycloadditions, such as [4+3] and [4+4] reactions, catalyzed by chiral organocatalysts, offer a promising avenue for constructing seven- and eight-membered rings, and extensions of this logic to (4+6) or other higher-order cycloadditions could provide a direct entry to the cyclodecane (B1584694) framework. researchgate.netacs.org
Transition-metal catalysis also presents significant opportunities. The development of nickel-catalyzed enantioselective hydrofunctionalizations of 1,3-dienes, for instance, provides a template for introducing chirality into diene systems. nih.gov Future work will likely involve adapting such methods to acyclic precursors that can be subsequently cyclized, or directly to pre-formed this compound to install chiral centers. Ring-expansion reactions, moving from more readily accessible smaller rings to the ten-membered system, are another promising direction, especially when guided by a chiral catalyst. researchgate.netnih.gov
Table 1: Emerging Asymmetric Synthetic Strategies for Medium-Sized Rings
| Strategy | Catalysis Type | Potential Application to this compound | Key Advantages |
|---|---|---|---|
| Higher-Order Cycloadditions | Organocatalysis / Metal Catalysis | Direct [6+4] or stepwise construction of the 10-membered ring. | High atom economy, rapid build-up of complexity. |
| Asymmetric Ring-Closing Metathesis | Transition-Metal (Ru, Mo) | Cyclization of a chiral acyclic precursor. | Good functional group tolerance, well-established methodology. |
| Enantioselective Ring Expansion | Organocatalysis / Metal Catalysis | Expansion of a smaller, readily available chiral ring. researchgate.net | Overcomes challenges of macrocyclization. |
Exploration of Untapped Reactivity Pathways
While the classical reactivity of conjugated dienes (e.g., Diels-Alder reactions) is well-established, the unique conformational properties of this compound open the door to less common transformations. Future research will focus on harnessing its distinct geometry to explore untapped reactivity.
Pericyclic reactions beyond the standard [4+2] cycloaddition are a key area of interest. Theoretical studies have predicted that higher-order cycloadditions, such as the [6+4] cycloaddition, could provide a viable route to highly unsaturated 10-membered rings. acs.orgnih.gov Exploring the feasibility of these computationally predicted pathways experimentally is a significant future direction. Furthermore, the interplay between thermal and photochemical electrocyclic reactions offers a rich field of study. scribd.commsu.edu The specific stereochemistry of the diene within the ten-membered ring can dictate the outcome of conrotatory and disrotatory ring closures, potentially leading to novel bicyclic systems. researchgate.net
Photochemical reactions represent another frontier. Light-responsive cyclic conjugated dienes have been recognized for their 4π-photocyclization. researchgate.net Recent reports have highlighted that medium-sized rings like this compound can exhibit unique photoswitching behavior, leading to a number of distinct photoisomers. researchgate.net The controlled isomerization between different geometric forms of the diene using light could be harnessed for applications in materials science and photopharmacology.
Finally, metal-catalyzed reactions that take advantage of the diene as a bidentate ligand offer further possibilities. While reactions like hydrogenation are known, more complex transformations such as chemodivergent cycloadditions, where a catalyst's ligand dictates the reaction outcome (e.g., [4+2] vs. [2+2]), are an emerging area. nih.gov Applying these concepts to this compound could allow for selective reaction at one of the two double bonds, leading to a diverse array of functionalized products.
Advanced Computational Modeling for Predictive Chemistry
The complexity and conformational flexibility of this compound make it an ideal candidate for investigation using advanced computational modeling. core.ac.uk Future research will increasingly rely on theoretical calculations to predict and rationalize its chemical behavior, guiding experimental efforts and saving significant resources.
Density Functional Theory (DFT) and other ab initio methods are powerful tools for mapping the potential energy surface of medium-sized rings. mdpi.comresearchgate.netacs.org These calculations can identify the most stable ground-state conformations and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its reactivity. For instance, DFT calculations have been used to elucidate the complex dual photoexcitation mechanism involved in the photoswitching of this compound, providing insights that would be difficult to obtain through experiment alone. researchgate.net
Predictive modeling is also being used to explore reaction pathways. escholarship.org Computational studies can calculate the activation energies for various potential reactions, such as competing cycloaddition modes ([4+2] vs. [6+4]), and predict the stereochemical outcomes of pericyclic reactions. acs.orgnih.govresearchgate.net This allows researchers to identify the most promising reaction conditions and substrates before embarking on laboratory work. The development of algorithms capable of predicting the outcomes of complex cationic rearrangements in terpene biosynthesis, a field where this compound derivatives (germacranolides) are prominent, showcases the growing power of computational chemistry to unravel intricate reaction networks. nih.govcecam.org
Table 2: Applications of Computational Modeling for this compound
| Computational Method | Application Area | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Conformational Analysis | Stable conformers, rotational barriers, geometric parameters. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Photochemistry | Excited state energies, absorption wavelengths, photoisomerization pathways. researchgate.net |
| Activation Strain Model (ASM) | Reaction Mechanisms | Transition state structures, activation energies, regioselectivity, stereoselectivity. researchgate.net |
Integration with Flow Chemistry and Sustainable Synthesis
The synthesis of medium-sized rings and their derivatives often involves hazardous reagents or thermally unstable intermediates, making scalability a challenge. Flow chemistry is emerging as a key enabling technology to address these issues. nih.gov Its application to the synthesis of this compound and related structures is a significant future trend. Continuous flow reactors offer superior heat and mass transfer, allowing for reactions to be run safely at high temperatures and pressures. acs.org This can dramatically shorten reaction times and improve yields, particularly for processes involving unstable intermediates or hazardous reagents. acs.orgrsc.org The ability to "telescope" multiple reaction steps without isolating intermediates further enhances efficiency, making complex multi-step syntheses more practical. nih.gov
On a parallel front, there is a strong drive towards sustainable production methods for valuable natural products, many of which, like the germacranolide sesquiterpenes, feature a this compound core. nih.gov Metabolic engineering and synthetic biology offer a route to produce these terpenoids sustainably. mdpi.comkneopen.comnih.gov By engineering the biosynthetic pathways in microbial hosts like yeast or in plants, it is possible to produce complex molecules from simple feedstocks like sugars or even CO2. sciepublish.compnas.org Future research will focus on optimizing these biological platforms by enhancing precursor supply, improving the efficiency of key enzymes like terpene synthases, and engineering host organisms to tolerate and produce high titers of the target compounds. sciepublish.compnas.org
Discovery of New Catalytic Applications
While much research focuses on the synthesis and reactions of this compound, an emerging area of interest is its potential use in catalysis. The defined geometry and chirality of its derivatives make it an attractive scaffold for the design of new ligands and organocatalysts.
The ability of related cyclodecadienes to act as ligands for transition metals like nickel, palladium, and rhodium is known. The specific conformational constraints of the this compound ring system could be exploited to create novel chiral ligands for asymmetric catalysis. By coordinating to a metal center, the diene could create a specific chiral environment, influencing the stereochemical outcome of a catalytic reaction.
Furthermore, the vast family of naturally occurring sesquiterpene lactones based on the this compound skeleton, such as germacranolides, represents a largely untapped source of potential organocatalysts. nih.govbg.ac.rs These molecules possess multiple stereocenters and functional groups (lactones, hydroxyls, epoxides) that could engage in catalytic cycles, for example, through hydrogen bonding or nucleophilic catalysis. researchgate.net Future research could involve screening these natural products and their synthetic derivatives for catalytic activity in a range of asymmetric transformations, potentially leading to the discovery of entirely new classes of powerful and sustainable organocatalysts.
Q & A
Basic: What experimental strategies ensure high-purity synthesis of Cyclodeca-1,3-diene?
Methodological Answer:
this compound synthesis requires precise control of reaction conditions, including temperature, solvent polarity, and catalyst selection. For example, transition metal catalysts (e.g., tungsten or niobium complexes) can stabilize intermediates during cyclization . To minimize side reactions (e.g., oligomerization), inert atmospheres (N₂/Ar) and low-temperature protocols are recommended. Post-synthesis purification via fractional distillation or chromatography should be validated using GC-MS or NMR to confirm purity (>95%) .
Basic: How do spectroscopic techniques resolve structural isomerism in this compound?
Methodological Answer:
¹H and ¹³C NMR are critical for identifying positional isomerism (e.g., 1,3- vs. 1,5-diene configurations). Nuclear Overhauser Effect (NOE) experiments distinguish cis/trans stereochemistry in the cyclic system . IR spectroscopy confirms conjugation via C=C stretching frequencies (~1650 cm⁻¹). Computational tools (e.g., DFT) can predict spectroscopic profiles for comparison with experimental data, reducing ambiguity in structural assignments .
Advanced: How can computational modeling enhance mechanistic studies of this compound in Diels-Alder reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations optimize transition-state geometries and activation energies, revealing regioselectivity trends. For example, electron-withdrawing substituents on dienophiles may lower activation barriers when paired with this compound’s electron-rich diene system . Molecular dynamics simulations can model solvent effects, while Natural Bond Orbital (NBO) analysis quantifies charge transfer during adduct formation. Experimental validation via kinetic studies (e.g., variable-temperature NMR) is essential to confirm computational predictions .
Advanced: What experimental designs resolve contradictions in catalytic efficiency data for this compound-metal complexes?
Methodological Answer:
Discrepancies in catalytic activity (e.g., turnover frequency variations) may arise from differences in metal coordination geometry or solvent polarity. A systematic approach includes:
- Comparative Kinetic Analysis: Measure reaction rates under identical conditions for this compound complexes vs. analogs (e.g., cyclopentadienyl derivatives) .
- Spectroscopic Monitoring: In situ FTIR or XAS tracks metal oxidation states during catalysis .
- Controlled Poisoning Experiments: Introduce ligands (e.g., CO) to identify active catalytic species .
- Multivariate Regression: Correlate catalyst performance with electronic parameters (e.g., Hammett constants) .
Advanced: How can this compound be tailored for applications in conductive polymers or nanomaterials?
Methodological Answer:
this compound’s extended π-system enables conjugation in polymer backbones. Strategies include:
- Coordination Polymerization: Use transition metals (e.g., Fe²⁺) to template ordered polymer structures .
- Electrochemical Doping: Incorporate this compound into copolymers and measure conductivity changes via four-probe techniques .
- Nanostructure Fabrication: Self-assembly with surfactants or block copolymers creates micellar templates for nanowires. TEM/SAXS validates morphology .
- Stability Testing: Accelerated aging under UV/oxidative conditions assesses material durability .
Basic: What are the stability challenges of this compound under ambient conditions?
Methodological Answer:
this compound is prone to oxidation and thermal degradation. Stability protocols recommend:
- Storage: Under inert gas at ≤–20°C in amber vials to prevent light-induced radical reactions .
- Degradation Monitoring: Track peroxide formation via iodometric titration or LC-MS .
- Thermogravimetric Analysis (TGA): Quantify decomposition thresholds (e.g., >100°C) .
Advanced: How do steric and electronic effects influence this compound’s reactivity in ring-opening metathesis polymerization (ROMP)?
Methodological Answer:
ROMP activity depends on ring strain (lower in 10-membered rings vs. smaller cycles) and substituent effects. Methodologies include:
- Grubbs Catalyst Screening: Test 1st- vs. 2nd-generation catalysts for initiation efficiency .
- Kinetic Profiling: Use real-time Raman spectroscopy to monitor monomer consumption rates .
- Computational Strain Analysis: Calculate ring strain energy via molecular mechanics (MM2) to predict reactivity .
Basic: What safety protocols mitigate risks during large-scale this compound synthesis?
Methodological Answer:
- Ventilation: Use fume hoods with ≥100 ft/min face velocity to control vapor exposure .
- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and flame-resistant lab coats .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .
Advanced: How can isotopic labeling elucidate this compound’s metabolic pathways in environmental studies?
Methodological Answer:
- ¹³C-Labeled Synthesis: Incorporate ¹³C at specific positions via Wittig or Grignard reactions .
- Tracer Experiments: Incubate labeled this compound with soil microbiota and analyze mineralization products (CO₂, H₂O) via isotope-ratio MS .
- Metabolite Profiling: Use LC-HRMS to identify degradation intermediates (e.g., epoxides, diols) .
Advanced: What strategies validate the reproducibility of this compound-based catalytic systems across laboratories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
